Cas no 2229145-53-1 (tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate)

tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate
- EN300-1898772
- 2229145-53-1
-
- インチ: 1S/C13H22ClNO3/c1-9-8-15(12(17)18-13(2,3)4)6-5-10(9)11(16)7-14/h9-10H,5-8H2,1-4H3
- InChIKey: XSYHPHZSTFXYNF-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1CCN(C(=O)OC(C)(C)C)CC1C)=O
計算された属性
- せいみつぶんしりょう: 275.1288213g/mol
- どういたいしつりょう: 275.1288213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.6Ų
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898772-1.0g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 1g |
$1785.0 | 2023-06-03 | ||
Enamine | EN300-1898772-5g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1898772-0.05g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1898772-0.5g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1898772-10.0g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 10g |
$7681.0 | 2023-06-03 | ||
Enamine | EN300-1898772-10g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1898772-0.1g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1898772-5.0g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 5g |
$5179.0 | 2023-06-03 | ||
Enamine | EN300-1898772-2.5g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1898772-0.25g |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate |
2229145-53-1 | 0.25g |
$1170.0 | 2023-09-18 |
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylateに関する追加情報
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate: A Comprehensive Overview
tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate is a compound with the CAS number 2229145-53-1, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butyl group, a piperidine ring, and a chloroacetyl substituent. The molecule's structure lends it versatile properties, making it a valuable compound in both academic research and industrial applications.
The tert-butyl group in this compound serves as a bulky substituent, which can influence the steric environment around the molecule. This steric effect is particularly important in reactions involving enzymatic catalysis or in the design of bioactive molecules. The piperidine ring, a six-membered cyclic amine, contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions. The chloroacetyl substituent introduces electrophilic character to the molecule, making it reactive towards nucleophilic attacks and suitable for use in substitution reactions.
Recent studies have highlighted the potential of tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, the compound has been used as an intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs. These findings underscore the importance of understanding the compound's chemical properties and reactivity.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic acylation and subsequent alkylation reactions. The synthesis typically begins with the preparation of the corresponding piperidine derivative, followed by acylation using an appropriate chloroacetylating agent. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the yield and purity of the final product.
The physical properties of tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate include a melting point of approximately 85°C and a boiling point around 180°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also stable under normal storage conditions, provided it is protected from moisture and light.
From an environmental perspective, studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. Its environmental impact is considered low when handled responsibly, making it suitable for use in industrial settings where proper waste management practices are implemented.
In conclusion, tert-butyl 4-(2-chloroacetyl)-3-methylpiperidine-1-carboxylate (CAS No: 2229145-53-1) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, reactivity, and stability make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its role in advancing drug discovery and chemical synthesis is expected to grow further.
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